3-Bromo-5-methoxypyridin-4-ol
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Overview
Description
3-Bromo-5-methoxypyridin-4-ol is an organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the bromine atom introduces a site for potential substitution reactions, while the methoxy group adds a donating functionality that can influence reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-5-methoxypyridin-4-ol typically involves the bromination of a methoxypyridine precursor. One method involves taking p-methoxypyridine as a starting material and carrying out bromination, substitution, and methoxylation reactions . The reaction conditions are generally mild, and the process can be completed at a low temperature with the use of hydrochloric acid/nitrous acid solution .
Industrial Production Methods
For industrial production, the method described above can be scaled up. The process is designed to be environmentally friendly, with reduced impurities and high yield . The use of low-boiling point solvents and simple post-treatment steps makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxypyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-5-methoxypyridin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxypyridin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-iodo-3-methoxypyridin-4-ol: Similar structure but with an additional iodine atom.
3-Bromo-2-methoxypyridin-4-yl boronic acid: Contains a boronic acid group instead of a hydroxyl group.
2-Bromo-3-methoxypyridin-4-ol: Similar structure but with different positioning of the bromine and methoxy groups.
Uniqueness
The presence of both bromine and methoxy groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C6H6BrNO2 |
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Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-bromo-5-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-8-2-4(7)6(5)9/h2-3H,1H3,(H,8,9) |
InChI Key |
RHJWSOUPDGPKNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC=C(C1=O)Br |
Origin of Product |
United States |
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